TASK Channel Inhibition Potency: (S)-Doxapram Is ~200-Fold Weaker Than (R)-Doxapram at Human TASK-1 and TASK-3
In whole-cell patch-clamp recordings on tsA201 cells expressing cloned human TASK-1 or TASK-3 channels, the (R)-enantiomer GAL-054 inhibited TASK-1 with an EC₅₀ of ~1.6 µM and TASK-3 with an EC₅₀ of ~1.4 µM — approximately twice the potency of racemic doxapram on the same channels. In contrast, (S)-doxapram (GAL-053) exhibited EC₅₀ values of ~336 µM for TASK-1 and ~286 µM for TASK-3, representing a ~210-fold and ~204-fold loss of potency respectively versus the (R)-enantiomer [1]. At therapeutically relevant concentrations (1–10 µM), (S)-doxapram produced only 3–8% channel inhibition compared with 43–79% inhibition by (R)-doxapram [1].
| Evidence Dimension | Inhibitory potency at human TASK-1 and TASK-3 ion channels (EC₅₀, whole-cell patch clamp) |
|---|---|
| Target Compound Data | (S)-Doxapram (GAL-053): TASK-1 EC₅₀ ≈ 336 µM; TASK-3 EC₅₀ ≈ 286 µM |
| Comparator Or Baseline | (R)-Doxapram (GAL-054): TASK-1 EC₅₀ ≈ 1.6 µM; TASK-3 EC₅₀ ≈ 1.4 µM. Racemic doxapram: TASK-1 EC₅₀ = 4.0 µM [95% CI 2.1–7.9]; TASK-3 EC₅₀ = 2.5 µM [95% CI 1.9–3.5] |
| Quantified Difference | (S)- vs (R)-doxapram: ~210-fold weaker at TASK-1; ~204-fold weaker at TASK-3. (S)-doxapram vs. racemic: ~84-fold weaker at TASK-1; ~114-fold weaker at TASK-3 |
| Conditions | Whole-cell patch-clamp electrophysiology on tsA201 cells transiently expressing cloned human TASK-1 or TASK-3 channels; 0.3–100 µM concentration ranges |
Why This Matters
These two-orders-of-magnitude potency differences establish (S)-doxapram as the pharmacologically silent enantiomer at the validated molecular target of doxapram, making it essential as a negative control in TASK channel research and a critical impurity marker for (R)-doxapram drug substance.
- [1] Elliott R, Forslid A, Gennser M, et al. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels. Acta Physiol. 2019;228(2):e13361. View Source
